An In-depth Technical Guide to (-)-Menthyloxyacetic Acid: Chemical Structure, Stereochemistry, and Applications
An In-depth Technical Guide to (-)-Menthyloxyacetic Acid: Chemical Structure, Stereochemistry, and Applications
(-)-Menthyloxyacetic acid is a valuable chiral auxiliary agent widely employed in the fields of organic synthesis and drug development. Its rigid stereochemical structure, derived from (-)-menthol, makes it an effective tool for the separation of enantiomers, a critical step in the production of optically active compounds. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and practical applications, with a focus on its role in chiral resolution.
Chemical Structure and Identification
(-)-Menthyloxyacetic acid, also known as (−)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol and acetic acid.[1] The molecule consists of a menthyl group linked to an acetic acid moiety via an ether bond.
The definitive stereochemistry of the menthyl group in (-)-menthyloxyacetic acid is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration. Therefore, the systematic IUPAC name for this compound is [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid.[2]
Key chemical identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 40248-63-3[3] |
| Molecular Formula | C₁₂H₂₂O₃[1][3] |
| Molecular Weight | 214.30 g/mol [1][3] |
| SMILES String | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[3] |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N[3] |
Physicochemical Properties
The physical and chemical properties of (-)-menthyloxyacetic acid are well-documented, providing essential data for its application in experimental settings.
| Property | Value | Source |
| Melting Point | 52-55 °C | [2][3][4] |
| Boiling Point | 163-164 °C at 10 mmHg | [2][3][4] |
| Density | 1.01 g/mL at 20 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.4672 | [2][3] |
| Specific Rotation ([α]25/D) | -92.5° (c=4 in methanol) | [3] |
| pKa | 3.47 ± 0.10 (Predicted) | [2][4] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Appearance | White to light yellow crystal powder or liquid | [3][4] |
Stereochemistry and Chiral Applications
The core utility of (-)-menthyloxyacetic acid lies in its well-defined stereochemistry. The three chiral centers on the cyclohexane (B81311) ring of the menthyl group provide a rigid and predictable three-dimensional structure. This feature is exploited in the process of chiral resolution, which is the separation of a racemic mixture into its individual enantiomers.[5]
The general principle involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with the chiral acid, (-)-menthyloxyacetic acid. This reaction forms a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[6] Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.
Logical Workflow for Chiral Resolution
The following diagram illustrates the typical workflow for using (-)-menthyloxyacetic acid as a chiral resolving agent.
Caption: General workflow for chiral resolution.
Experimental Protocols
Synthesis of (-)-Menthyloxyacetic Acid
A method for the synthesis of menthyloxyacetic acid (referred to as menthylformic acid in the patent) involves a two-step process starting from L-menthol.[7]
Step 1: Synthesis of Menthyl Nitrile
-
In a three-necked flask equipped with a reflux condenser, add an organic solvent (e.g., DMF), L-menthol, a cyanating reagent (e.g., cuprous cyanide), tolylsulfonyl imidazole (B134444) (TsIm), a base (e.g., triethylamine), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[7]
-
Heat the mixture under reflux at 90-110 °C for 5-10 hours.[7]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with n-hexane.
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude menthyl nitrile.[7]
Step 2: Hydrolysis to (-)-Menthyloxyacetic Acid
-
Dissolve the crude menthyl nitrile in tetrahydrofuran (B95107) (THF).
-
Add a 40-45% aqueous solution of sodium hydroxide (B78521).
-
Heat the mixture under reflux at 90-110 °C for 5-8 hours.[7]
-
After cooling, extract with ethyl acetate (B1210297) to remove organic impurities.
-
Acidify the aqueous phase with dilute hydrochloric acid to a pH of 6-7.
-
Extract the product with dichloromethane (B109758) (CH₂Cl₂).
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude (-)-menthyloxyacetic acid.[7]
-
Recrystallize the crude product from anhydrous ethanol (B145695) to obtain the purified product.[7]
Example Protocol: Chiral Resolution of a Racemic Carboxylic Acid
The following is a generalized protocol for the use of (-)-menthyloxyacetic acid in the chiral resolution of a racemic carboxylic acid via diastereomeric ester formation, based on principles described in the literature.[8][9]
Step 1: Esterification
-
Dissolve the racemic carboxylic acid intermediate in a suitable solvent (e.g., toluene).
-
Add L-(-)-menthol and an esterification agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, Shiina esterification), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product to obtain a mixture of the two diastereomeric menthyl esters.
Step 2: Chromatographic Separation
-
Separate the diastereomeric esters using column chromatography on silica (B1680970) gel or with a chiral stationary phase.[8][9]
-
An example of a mobile phase could be a mixture of ethanol and hexane.[9]
-
Monitor the separation by HPLC or TLC to collect the individual, diastereomerically pure esters.
Step 3: Hydrolysis of the Separated Esters
-
Individually dissolve each separated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).
-
Add a base, such as lithium hydroxide (LiOH), to hydrolyze the ester.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the product to isolate the enantiomerically pure carboxylic acid.
Synthesis and Resolution Pathway Diagram
This diagram outlines the key steps in a typical application of (-)-menthol (the precursor to (-)-menthyloxyacetic acid) for chiral resolution.
Caption: Pathway of chiral resolution via esterification.
Conclusion
(-)-Menthyloxyacetic acid is a powerful and versatile tool for chemists and pharmaceutical scientists. Its rigid, well-defined stereochemistry allows for the efficient separation of enantiomers, a crucial process in the synthesis of single-enantiomer drugs and other fine chemicals. The methodologies for its synthesis and application in chiral resolution are well-established, making it a reliable choice for resolving a wide range of racemic compounds.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. (-)-Menthyloxyacetic acid 98 40248-63-3 [sigmaaldrich.com]
- 4. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103030553A - Synthesis method of menthylformic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
